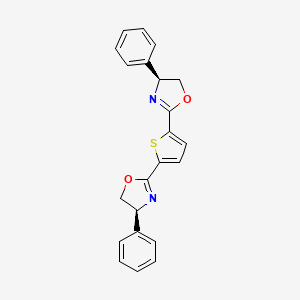
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring substituted with an amino and a chloro group on the phenyl ring, and a thione group on the pyrrolidine ring
Métodos De Preparación
The synthesis of 1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-chlorobenzaldehyde and pyrrolidine-2-thione.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-amino-2-chlorobenzaldehyde is reacted with pyrrolidine-2-thione under reflux conditions, leading to the formation of the desired product.
Purification: The product is typically purified using column chromatography or recrystallization techniques.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions, leading to the formation of various derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are of interest in drug design.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties, with research focusing on its mechanism of action and efficacy.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and neurological pathways, such as cyclooxygenase (COX) and serotonin receptors.
Pathways: It modulates signaling pathways related to inflammation and neurotransmission, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione can be compared with similar compounds such as:
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-one: This compound lacks the thione group and has different chemical properties and biological activities.
1-(4-Amino-2-chlorophenyl)pyrrolidine-2,5-dione: This compound features an additional carbonyl group, leading to different reactivity and applications.
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thiol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11ClN2S |
|---|---|
Peso molecular |
226.73 g/mol |
Nombre IUPAC |
1-(4-amino-2-chlorophenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C10H11ClN2S/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |
Clave InChI |
DJLUWNJQROROKF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=S)N(C1)C2=C(C=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12875805.png)

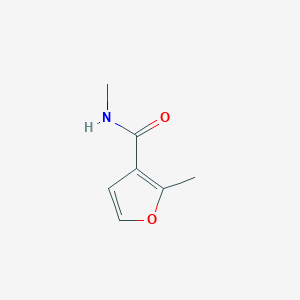
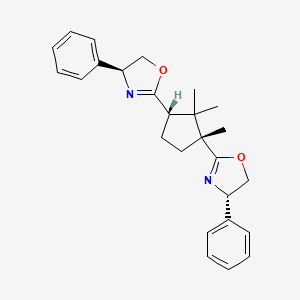

![4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875841.png)
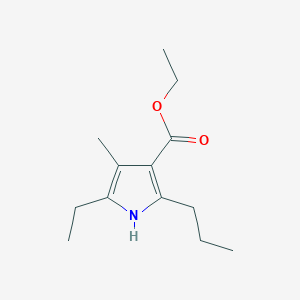
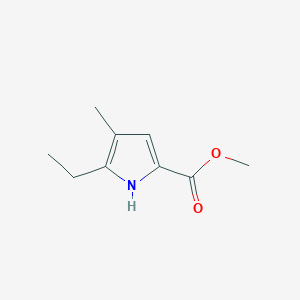
![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)
